molecular formula C30H29ClN2O3S B4902989 Methyl 6-tert-butyl-2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 5700-54-9

Methyl 6-tert-butyl-2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4902989
CAS No.: 5700-54-9
M. Wt: 533.1 g/mol
InChI Key: NOSXYVOXCHSYMA-UHFFFAOYSA-N
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Description

Methyl 6-tert-butyl-2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-tert-butyl-2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the quinoline and benzothiophene moieties, followed by their coupling. Common synthetic routes may involve:

    Formation of Quinoline Derivative: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of Benzothiophene Derivative: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reaction: The final step involves coupling the quinoline and benzothiophene derivatives using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-tert-butyl-2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Methyl 6-tert-butyl-2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 6-tert-butyl-2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-tert-butyl-2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Unique due to its specific combination of functional groups.

    Quinoline Derivatives: Similar in structure but may lack the benzothiophene moiety.

    Benzothiophene Derivatives: Similar in structure but may lack the quinoline moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

methyl 6-tert-butyl-2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29ClN2O3S/c1-30(2,3)17-13-14-20-25(15-17)37-28(26(20)29(35)36-4)33-27(34)21-16-24(19-10-5-7-11-22(19)31)32-23-12-8-6-9-18(21)23/h5-12,16-17H,13-15H2,1-4H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSXYVOXCHSYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386423
Record name ST50913449
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5700-54-9
Record name ST50913449
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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